molecular formula C25H27ClN6O5S B13431546 Triazole sulcotrione CAS No. 1911613-97-2

Triazole sulcotrione

Cat. No.: B13431546
CAS No.: 1911613-97-2
M. Wt: 559.0 g/mol
InChI Key: WXQMIXCKKFECIU-UHFFFAOYSA-N
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Description

Triazole sulcotrione is a compound that belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazole sulcotrione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts, often referred to as “click chemistry” due to its efficiency and reliability .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Triazole sulcotrione can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

Triazole sulcotrione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of triazole sulcotrione involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, triazole compounds typically inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to fungal cell death .

Comparison with Similar Compounds

Triazole sulcotrione can be compared with other triazole compounds such as fluconazole, voriconazole, and itraconazole. These compounds share a similar triazole ring structure but differ in their specific substituents and biological activities. This compound is unique in its specific applications and the particular pathways it targets .

List of Similar Compounds

  • Fluconazole
  • Voriconazole
  • Itraconazole
  • Trazodone
  • Nefazodone

Properties

CAS No.

1911613-97-2

Molecular Formula

C25H27ClN6O5S

Molecular Weight

559.0 g/mol

IUPAC Name

[4-[2-chloro-3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylsulfonylbenzoyl]-2,5-dimethylpyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C25H27ClN6O5S/c1-13-10-14(2)32(27-13)12-19-20(38(7,35)36)9-8-17(22(19)26)23(33)21-16(4)29-31(6)24(21)37-25(34)18-11-30(5)28-15(18)3/h8-11H,12H2,1-7H3

InChI Key

WXQMIXCKKFECIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2Cl)C(=O)C3=C(N(N=C3C)C)OC(=O)C4=CN(N=C4C)C)S(=O)(=O)C)C

Origin of Product

United States

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